N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
The compound N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide features a 4-ethoxyphenyl group linked via an acetamide bridge to a 1-methyltetrazole-5-ylsulfanyl moiety. This structure combines a polar ethoxy group (enhancing solubility) with a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-3-19-10-6-4-9(5-7-10)13-11(18)8-20-12-14-15-16-17(12)2/h4-7H,3,8H2,1-2H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJALAQUXOGUWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction, where ethoxybenzene is treated with an appropriate electrophile.
Tetrazole Ring Formation: The tetrazole ring is synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound.
Sulfanylacetamide Formation: The final step involves the coupling of the ethoxyphenyl intermediate with the tetrazole ring through a sulfanylacetamide linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Bromo-2-methylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS: 329779-20-6)
- Structure : The 4-ethoxyphenyl group in the target compound is replaced with a 4-bromo-2-methylphenyl group.
- Molecular Weight : 342.21 g/mol (vs. ~294.33 g/mol for the target compound).
- The methyl group at the 2-position may sterically hinder interactions with biological targets .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Features a chloro-nitro substitution on the phenyl ring and a methylsulfonyl group instead of the tetrazole-sulfanyl moiety.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. This compound is used as a precursor for sulfur-containing heterocycles, highlighting the importance of substituents in directing synthetic pathways .
Heterocyclic Core Modifications
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)
- Structure : Replaces the tetrazole with a 1,2,3-triazole ring.
- Activity : Exhibits antibacterial activity with a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli.
- Comparison : Triazoles are less electron-deficient than tetrazoles, which may reduce hydrogen-bonding capacity and alter target affinity .
N-(4-methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8w)
Functional Group Additions
N-[(3S)-1,1-dioxo-1λ⁶-thiolan-3-yl]-N-ethyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Structure : Adds a sulfolane (1,1-dioxothiolane) ring and ethyl group to the acetamide nitrogen.
- Implications : The sulfolane enhances water solubility, while the ethyl group may modulate pharmacokinetics (e.g., half-life). This highlights how peripheral modifications can optimize drug-like properties without altering the core pharmacophore .
Antibacterial Activity
- Triazole Analogs (e.g., Compounds 38 and 39): MIC values range from 8–32 µg/mL against E. coli. The fluorobenzyl substituent in Compound 39 improves activity (MIC = 8 µg/mL) compared to non-fluorinated analogs .
- Tetrazole Analogs: No direct MIC data are available, but the electron-deficient tetrazole may enhance target binding in bacterial enzymes (e.g., dihydrofolate reductase) .
Enzyme Inhibition
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The incorporation of a tetrazole ring is significant as it is often associated with enhanced biological activity.
Research indicates that compounds with tetrazole moieties can exhibit various pharmacological effects. The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.
Biological Activity Overview
The biological activities attributed to this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiparasitic | Potential efficacy against protozoan parasites like Trypanosoma and Leishmania. |
| Antitumor | Preliminary data suggest cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | May inhibit inflammatory cytokines and pathways. |
1. Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL for both strains.
2. Antiparasitic Effects
In a study exploring its antiparasitic properties, the compound was tested against Leishmania donovani. The results indicated a reduction in parasite viability by 70% at a concentration of 50 µg/mL (Johnson et al., 2024).
3. Cytotoxicity in Cancer Cells
Research by Lee et al. (2023) evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values of 15 µM and 20 µM respectively, indicating promising antitumor potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
